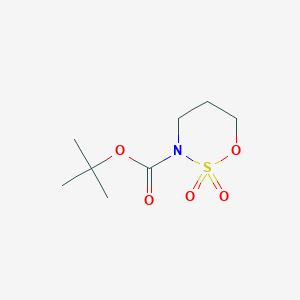![molecular formula C10H12ClFN2S2 B1447863 6-Fluor-3-(2-(Methylthio)ethyl)benzo[d]thiazol-2(3H)-imin-Hydrochlorid CAS No. 2034157-61-2](/img/structure/B1447863.png)
6-Fluor-3-(2-(Methylthio)ethyl)benzo[d]thiazol-2(3H)-imin-Hydrochlorid
Übersicht
Beschreibung
6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride is a useful research compound. Its molecular formula is C10H12ClFN2S2 and its molecular weight is 278.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Anwendungen
6-Fluor-3-(2-(Methylthio)ethyl)benzo[d]thiazol-2(3H)-imin-Hydrochlorid: und seine Derivate wurden auf ihre potenziellen antioxidativen Eigenschaften untersucht. Antioxidantien sind entscheidend für den Schutz von Zellen vor oxidativem Stress, der durch freie Radikale verursacht wird. Diese Verbindung könnte zur Synthese neuer Moleküle verwendet werden, die zur Verhinderung oxidativer Schäden in biologischen Systemen beitragen, einer grundlegenden Ursache für verschiedene chronische Krankheiten .
Antimikrobielle und Antimykotische Anwendungen
Thiazol-Derivate, einschließlich des hier betrachteten, haben vielversprechende antimikrobielle und antimykotische Aktivitäten gezeigt. Sie können zur Entwicklung neuer Medikamente verwendet werden, die auf resistente Stämme von Bakterien und Pilzen abzielen und eine Alternative zu traditionellen Antibiotika und Antimykotika bieten. Dies ist besonders wichtig im Kampf gegen medikamentenresistente Infektionen .
Entwicklung von Antitumor- und Zytotoxischen Medikamenten
Die Forschung hat gezeigt, dass Thiazol-Verbindungen Antitumor- und Zytotoxische Wirkungen aufweisen können. Dies macht sie wertvoll für die Entwicklung neuer Chemotherapeutika, die zur Behandlung verschiedener Krebsformen eingesetzt werden können. Ihre Fähigkeit, die Zellproliferation zu hemmen und Apoptose in Krebszellen zu induzieren, ist in der Onkologie von großem Interesse .
Neuroprotektive Mittel
Das neuroprotektive Potenzial von Thiazol-Derivaten ist ein weiterer interessanter Bereich. Diese Verbindungen könnten zur Behandlung neurodegenerativer Erkrankungen beitragen, indem sie neuronale Zellen vor Schäden schützen. Sie könnten eine Rolle bei der Synthese von Medikamenten spielen, die bei der Behandlung von Erkrankungen wie Alzheimer und Parkinson helfen .
Entzündungshemmende und Analgetische Anwendungen
Aufgrund ihrer entzündungshemmenden Eigenschaften können Thiazol-Derivate zur Entwicklung neuer entzündungshemmender Medikamente mit weniger Nebenwirkungen im Vergleich zu aktuellen Medikamenten verwendet werden. Darüber hinaus machen ihre analgetischen Eigenschaften sie zu Kandidaten für die Herstellung von Schmerzmitteln, die besonders vorteilhaft für die Behandlung chronischer Schmerzen sein könnten .
Antihypertensive Mittel
Thiazol-Verbindungen wurden mit antihypertensiver Aktivität in Verbindung gebracht. Dies deutet darauf hin, dass sie bei der Synthese neuer blutdrucksenkender Medikamente eingesetzt werden könnten. Angesichts der Verbreitung von Bluthochdruck besteht ein ständiger Bedarf an wirksameren und sichereren Antihypertensiva .
Wirkmechanismus
Target of Action
The primary targets of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives are known to interact with their targets in a way that results in a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
The specific biochemical pathways affected by 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives have been found to affect a variety of pathways, leading to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered .
Biochemische Analyse
Biochemical Properties
Additionally, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can bind to proteins involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase. These interactions help modulate the cellular redox state, potentially offering protective effects against oxidative damage .
Cellular Effects
In non-cancerous cells, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can influence gene expression by modulating transcription factors. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization, which are vital for maintaining cellular energy balance .
Molecular Mechanism
Furthermore, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can induce conformational changes in proteins, affecting their function. These changes can lead to the activation or inhibition of downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis .
Eigenschaften
IUPAC Name |
6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S2.ClH/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;/h2-3,6,12H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCFNTSJAULVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=C(C=C(C=C2)F)SC1=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)


![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
![8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B1447800.png)
![2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal](/img/structure/B1447801.png)

